molecular formula C12H13Cl3O3 B8560072 6-(2,4,5-Trichlorophenoxy) hexanoic acid

6-(2,4,5-Trichlorophenoxy) hexanoic acid

Cat. No.: B8560072
M. Wt: 311.6 g/mol
InChI Key: HDRONQSFOWXPIY-UHFFFAOYSA-N
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Description

Historical and Structural Relationship to Chlorophenoxy Acid Herbicides

The story of 6-(2,4,5-Trichlorophenoxy)hexanoic acid is intrinsically linked to the development of synthetic auxin herbicides in the 1940s. wikipedia.org Among the most significant of these were 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). wikipedia.org These chemicals were revolutionary in their ability to control broadleaf weeds and were extensively used in agriculture and forestry. healthandenvironment.org

2,4,5-T, in particular, gained notoriety for its use as a defoliant, most famously as a component of "Agent Orange" during the Vietnam War. wikipedia.orgiiab.me Its use was later heavily restricted and eventually discontinued (B1498344) in many countries due to health concerns related to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic and carcinogenic compound formed during the manufacturing process of 2,4,5-trichlorophenol (B144370), a precursor to 2,4,5-T. healthandenvironment.orggezondheidsraad.nl

Structurally, 6-(2,4,5-Trichlorophenoxy)hexanoic acid shares the same 2,4,5-trichlorophenoxy core as 2,4,5-T. The key difference lies in the length of the carboxylic acid side chain. While 2,4,5-T has a two-carbon acetic acid side chain, the subject of this article has a six-carbon hexanoic acid side chain. This seemingly small modification has significant implications for its biological activity and metabolic fate.

Comparison of 2,4,5-T and 6-(2,4,5-Trichlorophenoxy)hexanoic Acid
Feature2,4,5-T (2,4,5-Trichlorophenoxyacetic Acid)6-(2,4,5-Trichlorophenoxy)hexanoic Acid
Chemical FormulaC8H5Cl3O3C12H13Cl3O3
Core Structure2,4,5-Trichlorophenoxy2,4,5-Trichlorophenoxy
Side ChainAcetic Acid (2 carbons)Hexanoic Acid (6 carbons)
Primary UseHerbicide, Defoliant wikipedia.orgResearch Compound

Rationale for Academic Investigation of 6-(2,4,5-Trichlorophenoxy)hexanoic Acid as a Model Compound or Potential Metabolite

The academic interest in 6-(2,4,5-Trichlorophenoxy)hexanoic acid stems from the well-established metabolic pathway of other phenoxyalkanoic acids. A key process in the bioactivation of certain herbicides is beta-oxidation . This is a metabolic process that breaks down fatty acids and other acyl compounds by removing two-carbon units at a time.

For instance, the herbicide 2,4-dichlorophenoxybutyric acid (2,4-DB) is not itself herbicidally active. However, in susceptible plants, it undergoes beta-oxidation, which shortens the butyric acid side chain to an acetic acid side chain, converting it into the potent herbicide 2,4-D. This selective activation is the basis for its use in certain crops that lack the enzymes to perform this conversion.

Given this precedent, 6-(2,4,5-Trichlorophenoxy)hexanoic acid serves as an excellent model compound to investigate the following:

Metabolic Activation: Researchers can study whether this compound can be metabolized via beta-oxidation to produce 2,4,5-trichlorophenoxybutyric acid, and subsequently 2,4,5-T. This provides insights into the metabolic capabilities of various organisms, from soil microbes to plants and animals.

Enzyme Specificity: By using a longer-chain substrate like the hexanoic acid derivative, scientists can explore the substrate specificity of the enzymes involved in the beta-oxidation of xenobiotics (foreign compounds).

Environmental Fate: Understanding the potential for microbial degradation of such compounds is crucial for assessing the environmental persistence and potential for transformation of chlorophenoxy herbicides and related xenobiotics. Fungi, for example, have been shown to degrade 2,4,5-T, and studying longer-chain analogues can provide a more complete picture of their metabolic potential. nih.govnih.gov

While direct evidence of 6-(2,4,5-Trichlorophenoxy)hexanoic acid being a major environmental metabolite of a widely used product is limited, its study provides valuable data on the fundamental biochemical processes that govern the fate of this important class of chemical compounds. The degradation of 2,4,5-T in the environment can proceed through various pathways, and understanding the metabolism of its longer-chain analogues contributes to a more comprehensive model of its environmental impact. ethz.chresearchgate.net

Research Focus on Phenoxyalkanoic Acids
Research AreaRationale for Investigating 6-(2,4,5-Trichlorophenoxy)hexanoic Acid
Metabolic PathwaysTo determine if beta-oxidation can convert it into shorter-chain, potentially active, compounds.
EnzymologyTo understand the substrate specificity of enzymes involved in xenobiotic degradation.
Environmental ScienceTo model the environmental fate and microbial degradation of chlorophenoxy compounds.

Properties

Molecular Formula

C12H13Cl3O3

Molecular Weight

311.6 g/mol

IUPAC Name

6-(2,4,5-trichlorophenoxy)hexanoic acid

InChI

InChI=1S/C12H13Cl3O3/c13-8-6-10(15)11(7-9(8)14)18-5-3-1-2-4-12(16)17/h6-7H,1-5H2,(H,16,17)

InChI Key

HDRONQSFOWXPIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 2,4,5 Trichlorophenoxy Hexanoic Acid

Established and Hypothetical Synthetic Routes for Phenoxy Hexanoic Acid Derivatives

The synthesis of phenoxyalkanoic acids, a class of compounds that includes 6-(2,4,5-trichlorophenoxy)hexanoic acid, is primarily based on well-established chemical reactions. These routes can be adapted to produce a wide array of derivatives by varying the starting materials.

Reaction Mechanisms and Pathways for Chlorophenoxy Acid Synthesis

The cornerstone of chlorophenoxy acid synthesis is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of chlorophenoxy acids, a chlorinated phenol (B47542) is typically deprotonated by a base to form a phenoxide ion, which then acts as the nucleophile, attacking an α-halo acid or its corresponding ester.

Two primary commercial routes are employed for the synthesis of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), and these principles can be extrapolated for the target molecule. researchgate.net

Chlorination followed by Condensation : This pathway involves the chlorination of a phenol to obtain the desired chlorinated phenol intermediate, which is then condensed with a haloacetic acid. researchgate.net

Condensation followed by Chlorination : Alternatively, phenol can first be reacted with a haloacetic acid to form phenoxyacetic acid, which is subsequently chlorinated to yield the final product. researchgate.netresearchgate.net

For 6-(2,4,5-trichlorophenoxy)hexanoic acid, the most direct pathway would involve the reaction of 2,4,5-trichlorophenol (B144370) with a 6-halohexanoic acid derivative. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to facilitate the formation of the phenoxide.

A general representation of the Williamson ether synthesis for this class of compounds is depicted below:

Table 1: General Reaction Scheme for Chlorophenoxy Acid Synthesis

Reactant 1 Reactant 2 Conditions Product
Substituted Phenol (Ar-OH) Haloalkanoic Acid (X-(CH₂)n-COOH) Base (e.g., NaOH, K₂CO₃), Solvent Phenoxyalkanoic Acid (Ar-O-(CH₂)n-COOH)

The synthesis of the precursor, 2,4,5-trichlorophenol, can be achieved through a multi-step process starting from 1,2,4-trichlorobenzene. prepchem.comgoogle.com This involves nitration, reduction of the nitro group to an amine, diazotization of the amine, and subsequent hydrolysis to yield the phenol. prepchem.comgoogle.com

Synthesis of 6-(2,4,5-Trichlorophenoxy)hexanoic Acid from Precursor Compounds (e.g., ethyl 6-(2,4,5-trichlorophenoxy)hexanoate)

A common synthetic strategy involves the use of an ester of the haloalkanoic acid, such as ethyl 6-bromohexanoate (B1238239), in the Williamson ether synthesis. This approach can sometimes offer better solubility and reactivity. The reaction between 2,4,5-trichlorophenol and ethyl 6-bromohexanoate would yield ethyl 6-(2,4,5-trichlorophenoxy)hexanoate.

To obtain the final carboxylic acid, the resulting ester precursor must be hydrolyzed. This is a standard procedure in organic synthesis, typically achieved through saponification. The ester is treated with a strong base, such as aqueous sodium hydroxide or potassium hydroxide, usually with heating. This reaction cleaves the ester bond, forming the carboxylate salt of the desired acid and ethanol. The reaction mixture is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the final product, 6-(2,4,5-trichlorophenoxy)hexanoic acid.

Table 2: Two-Step Synthesis via Ester Precursor

Step Reactants Reagents Intermediate/Product
1. Ether Formation 2,4,5-Trichlorophenol, Ethyl 6-bromohexanoate K₂CO₃, NaI (cat.), Acetone google.com Ethyl 6-(2,4,5-trichlorophenoxy)hexanoate

| 2. Hydrolysis | Ethyl 6-(2,4,5-trichlorophenoxy)hexanoate | 1. NaOH(aq), Heat2. HCl(aq) | 6-(2,4,5-Trichlorophenoxy)hexanoic acid |

Novel Approaches in Chemical Synthesis and Yield Optimization

Recent advancements in chemical synthesis offer potential improvements over traditional methods. For the chlorination step in phenoxy acid synthesis, novel catalysts have been explored. For instance, the use of imidazole (B134444) ionic liquids as catalysts in the chlorination of o-methylphenoxyacetic acid has been shown to provide high yields and a simple, wastewater-free reaction system, which could be applicable to similar syntheses. google.com

Yield optimization strategies also focus on "green chemistry" principles, such as the recycling of solvents and wastewater. google.com Processes designed with closed-loop systems can achieve yields greater than 95% while significantly reducing effluent, making the industrial-scale production more environmentally sustainable. google.com Furthermore, biotransformation offers an alternative synthetic route. While not directly applied to the title compound, the production of (R)-2-(4-hydroxyphenoxy)propionic acid using microorganisms highlights the potential for enzymatic processes in phenoxy acid synthesis, which can offer high selectivity and milder reaction conditions. researchgate.netnih.gov

Strategies for Chemical Derivatization and Analog Generation for Research Purposes

Chemical derivatization of 6-(2,4,5-trichlorophenoxy)hexanoic acid is essential for various research applications, including analytical detection and the generation of analogs for structure-activity relationship (SAR) studies.

The carboxylic acid functional group is the primary site for derivatization. Common derivatization techniques are employed to enhance the volatility and thermal stability of phenoxyalkanoic acids for analysis by gas chromatography (GC). nih.gov These methods include:

Esterification : Conversion of the carboxylic acid to an ester. This is a widely used technique for GC analysis. oup.com Reagents like pentafluorobenzyl bromide (PFB-Br) or 2-chloroethanol (B45725) can be used to form PFB or 2-chloroethyl esters, respectively. oup.com

Silylation : Reaction with silylating agents to form silyl (B83357) esters. Reagents such as trimethylsilyl (B98337) N,N-dimethyl carbamate (B1207046) and t-butyldimethylsilyl N,N-dimethyl carbamate are used to create trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) derivatives, which are suitable for GC-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net

For the purpose of generating analogs for research, synthetic strategies can be systematically varied:

Varying the Phenolic Component : By starting with different substituted phenols, a library of analogs with modifications on the aromatic ring can be created.

Varying the Alkyl Chain : Using different omega-haloalkanoic acids or esters (e.g., with varying chain lengths or branching) allows for the exploration of the impact of the linker between the phenoxy group and the carboxylic acid.

Modifying the Carboxylic Acid : The carboxylic acid can be converted into other functional groups, such as amides, esters, or alcohols, to probe their importance for biological activity. For example, reacting the acid with various amines in the presence of a coupling agent would yield a series of amides.

The synthesis of various phenoxy acetic acid derivatives for evaluation as anti-mycobacterial or COX-2 inhibitory agents serves as a practical example of how derivatization and analog generation are used to develop new biologically active compounds. nih.govmdpi.com

Table 3: Common Derivatization and Analog Generation Strategies

Strategy Target Moiety Reagents/Methods Purpose
Derivatization (Analysis) Carboxylic Acid Pentafluorobenzyl bromide (PFB-Br) GC-ECD Analysis oup.com
Derivatization (Analysis) Carboxylic Acid t-Butyldimethylsilyl N,N-dimethyl carbamate GC-MS Analysis nih.govresearchgate.net
Analog Generation Aromatic Ring Start with various substituted phenols Structure-Activity Relationship (SAR) Studies
Analog Generation Alkanoic Acid Chain Start with different ω-haloalkanoic acids SAR Studies

| Analog Generation | Carboxylic Acid | Amide coupling (e.g., EDC, HBTU), Esterification | SAR Studies |

Advanced Analytical Techniques for Characterizing 6 2,4,5 Trichlorophenoxy Hexanoic Acid

Chromatographic Separations for Phenoxy Acid Compounds

Chromatography is the cornerstone for the separation and quantification of phenoxy acid compounds from complex environmental and biological matrices. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the high levels of sensitivity and selectivity required for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications and Derivatization Requirements

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of phenoxy acid herbicides. gaomingyuan.com However, due to the low volatility and polar nature of the carboxylic acid group, these compounds require a derivatization step to convert them into more volatile and thermally stable esters prior to GC analysis. nih.gov This chemical modification is essential for achieving good chromatographic peak shape and sensitivity. nih.gov

Common derivatization strategies involve esterification of the carboxylic acid moiety. Methylation is a frequent approach, utilizing reagents such as diazomethane (B1218177) or methanol (B129727) with a catalyst like boron trifluoride (BF₃). nih.gov Another effective method is pentafluorobenzylation, which uses pentafluorobenzyl bromide (PFBBr). gaomingyuan.comresearchgate.netmdpi.com This not only increases volatility but also introduces an electrophoric group, enhancing sensitivity for electron capture detection (GC-ECD) and providing a characteristic mass for MS identification. gaomingyuan.comresearchgate.net The derivatization process can be optimized by using phase-transfer catalysts, which facilitate the reaction between the aqueous phenoxy acid salt and the derivatizing agent in an organic solvent. researchgate.netmdpi.com

Once derivatized, the resulting esters are separated on a GC column and detected by a mass spectrometer. GC-MS provides definitive identification through the unique mass spectrum of the analyte, which serves as a molecular fingerprint. nih.gov The use of selected ion monitoring (SIM) mode can further enhance sensitivity, allowing for the detection of phenoxy acids at trace levels, often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. researchgate.netmdpi.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Phenoxy Acids
Derivatization ReagentDerivative FormedKey AdvantagesReference
DiazomethaneMethyl EsterEfficient methylation nih.gov
Methanol with Boron Trifluoride (BF₃)Methyl EsterCommonly used and effective nih.gov
Pentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl (PFB) EsterIncreases volatility and enhances sensitivity for ECD and MS gaomingyuan.comresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with Diverse Detection Methods (e.g., UV-Vis, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are often the preferred methods for the analysis of phenoxy acids. nih.gov A significant advantage of these techniques is that they can directly analyze the acidic compounds without the need for derivatization, which simplifies sample preparation and avoids potential errors associated with the derivatization step. nih.govnih.gov

Separation is typically achieved using reversed-phase columns, most commonly C18 columns. nih.govnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid (e.g., formic acid or acetic acid) added to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. nih.govnih.gov

A variety of detectors can be coupled with HPLC and UHPLC systems. UV-Vis detection is a common and cost-effective option, where the aromatic ring of the phenoxy acid molecule absorbs light at a specific wavelength (e.g., around 230 nm or 280-285 nm). nih.govresearchgate.net However, for more complex matrices or when higher selectivity and sensitivity are required, mass spectrometry (MS) is the detector of choice. nih.govnih.gov HPLC-MS combines the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, providing both retention time and mass-to-charge ratio for confident identification.

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis in Complex Matrices

For the ultra-trace analysis of phenoxy acids in complex environmental matrices such as soil, water, and food, advanced hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable. nih.govnih.govmdpi.com This technique offers superior selectivity and sensitivity compared to single-stage MS. nih.gov

In LC-MS/MS, the analyte is first separated by HPLC or UHPLC and then ionized, typically using electrospray ionization (ESI) in negative mode for acidic compounds. nih.govnih.gov The precursor ion (the ionized molecule of the target compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low detection limits, often in the parts-per-trillion (ng/L) range. nih.govnih.govresearchgate.net

The use of LC-MS/MS mitigates many issues associated with traditional methods, such as the need for derivatization and extensive sample cleanup. nih.gov It provides reliable and defensible data due to its high selectivity, making it the gold standard for regulatory monitoring and environmental research. nih.gov Methods have been developed that allow for the direct injection of water samples, achieving limits of detection as low as 2.5 ng/L for some phenoxyacetic acids. researchgate.net

Table 2: Performance Characteristics of LC-MS/MS for Phenoxy Acid Analysis
ParameterTypical Value/RangeSignificanceReference
Limit of Detection (LOD)0.08 - 2.5 ng/LEnables ultra-trace level detection in environmental samples researchgate.netresearchgate.net
Linear Range1.0 - 1000 ng/LWide dynamic range for quantification researchgate.netresearchgate.net
Recovery71% - 118%Indicates good accuracy of the analytical method nih.gov
Analysis Time~12 minutes per sampleAllows for high-throughput analysis nih.gov

Spectroscopic Characterization Methods for Structural Elucidation of Phenoxy Acid Derivatives

Spectroscopic methods are powerful tools for the detailed structural elucidation of phenoxy acid derivatives. nih.gov Techniques such as FTIR, FT-Raman, UV-Vis, and NMR provide complementary information about the molecular structure, functional groups, and electronic properties of these compounds. mdpi.com

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are used to probe the vibrational modes of molecules. mdpi.com The spectra provide a characteristic fingerprint based on the vibrations of specific chemical bonds. For phenoxy acids, key vibrational bands include those corresponding to the carboxylic acid group (C=O and O-H stretching), the ether linkage (C-O-C stretching), and vibrations of the substituted aromatic ring, including C-Cl stretching modes. researchgate.net These techniques are valuable for confirming the presence of functional groups and studying intermolecular interactions like hydrogen bonding. mdpi.com

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Phenoxy acids exhibit characteristic UV absorption spectra due to the presence of the aromatic ring. The position and intensity of the absorption maxima are influenced by the substitution pattern on the ring, particularly the number and location of chlorine atoms. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is one of the most powerful techniques for unambiguous structure determination. mdpi.com ¹H NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For a compound like 2,4,5-Trichlorophenoxyacetic acid, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring and the methylene (B1212753) (-CH₂) protons of the acetic acid side chain. d-nb.info For instance, the proton NMR spectrum of 2,4,5-Trichlorophenoxyacetic acid in DMSO-d₆ shows signals at approximately 7.92 ppm and 7.66 ppm for the aromatic protons and 5.15 ppm for the methylene protons. d-nb.info ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of 2,4,5-Trichlorophenoxyacetic acid reveals signals for the carboxyl carbon (~169.8 ppm), the carbons of the aromatic ring (ranging from ~116.7 to 153.6 ppm), and the methylene carbon (~67.0 ppm). d-nb.info

Table 3: Spectroscopic Data for 2,4,5-Trichlorophenoxyacetic Acid
Spectroscopic TechniqueKey ObservablesTypical Chemical Shifts/RegionsReference
¹H NMR (in DMSO-d₆)Aromatic protons, Methylene protons~7.66 - 7.92 ppm (aromatic), ~5.15 ppm (CH₂) d-nb.info
¹³C NMRCarboxyl carbon, Aromatic carbons, Methylene carbon~169.8 ppm (COO), ~116.7 - 153.6 ppm (aromatic), ~67.0 ppm (CH₂) d-nb.info

Immunochemical Assays and Biosensor Development for Detection of Phenoxy Acids

Immunochemical assays and biosensors represent a rapidly developing field for the detection of phenoxy acids, offering advantages such as high throughput, portability, and rapid screening capabilities. nih.goviastate.edu These methods are based on the highly specific recognition between an antibody and its target antigen (in this case, the phenoxy acid herbicide). iastate.edu

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique. nih.gov A common format for small molecules like herbicides is the competitive ELISA. goldstandarddiagnostics.us In this setup, the sample containing the target analyte competes with a known amount of enzyme-labeled analyte for a limited number of antibody binding sites, which are typically immobilized on a microtiter plate. goldstandarddiagnostics.us The amount of enzyme activity is inversely proportional to the concentration of the analyte in the sample. goldstandarddiagnostics.us ELISAs have been successfully developed for phenoxy acids like 2,4-D, achieving detection limits in the nanogram per milliliter (ng/mL) range in water and urine samples. nih.govgoldstandarddiagnostics.us Another format is the fluorescence polarization immunoassay (FPIA), which has been developed for the rapid and sensitive detection of 2,4-D in juice and water samples with detection limits as low as 0.4 ng/mL. mdpi.com

Biosensors are analytical devices that integrate a biological recognition element with a physical transducer to generate a measurable signal. scirp.org For phenoxy acid detection, various types of biosensors have been developed, including electrochemical immunosensors and whole-cell biosensors. mdpi.comnih.gov Electrochemical immunosensors utilize antibodies as the recognition element, and the binding event is converted into an electrical signal (e.g., a change in current, potential, or impedance). mdpi.com Whole-cell biosensors use genetically engineered microorganisms that produce a detectable signal, such as a color change or fluorescence, in the presence of the target compound. nih.gov For example, a biosensor using Agrobacterium tumefaciens has been developed to detect 2,4-D with a detection limit of 1.56 µM. nih.gov These biosensor-based approaches hold great promise for in-field and real-time monitoring of phenoxy acid contamination. nih.gov

Table 4: Examples of Immunochemical and Biosensor Methods for Phenoxy Acid Detection
MethodTarget AnalytePrincipleDetection LimitReference
Competitive ELISA2,4-DAntibody-antigen competition30 ng/mL (in urine) nih.gov
Fluorescence Polarization Immunoassay (FPIA)2,4-DChange in polarization of fluorescently labeled tracer0.4 ng/mL (in water) mdpi.com
Whole-cell Biosensor2,4-DGenetically engineered Agrobacterium tumefaciens1.56 µM nih.gov

Environmental Transformations and Transport Dynamics of 6 2,4,5 Trichlorophenoxy Hexanoic Acid

Environmental Fate Modeling and Transport Phenomena

The movement and distribution of 6-(2,4,5-Trichlorophenoxy)hexanoic acid in the environment are dictated by its physical and chemical properties, which influence its potential for leaching, sorption to soil and sediment, and atmospheric transport.

The potential for a chemical to leach through the soil profile and contaminate groundwater is a significant environmental concern. For chlorophenoxy herbicides, this potential is influenced by their water solubility and soil sorption characteristics. Generally, these herbicides are considered to have a marginal to high potential for leaching to groundwater. who.intherts.ac.uk

Studies on the analog 2,4,5-T indicate it is moderately mobile in sandy and clay soils. healthandenvironment.org However, its relatively rapid degradation and extensive adsorption to forest floor material can limit its movement. oregonstate.edu One study noted that 2,4,5-T remained in the upper 6 inches of an agricultural soil even after significant water application. oregonstate.edu The combination of degradation and adsorption processes helps prevent widespread contamination of groundwater from 2,4,5-T. oregonstate.edu Given that 6-(2,4,5-Trichlorophenoxy)hexanoic acid has a longer, potentially more lipophilic, alkyl chain, its mobility might be slightly lower than 2,4,5-T, though this would also depend on its water solubility.

Sorption to soil organic matter and clay particles is a critical process that controls the concentration of a chemical in the soil solution, thereby affecting its mobility and bioavailability. researchgate.net For chlorophenoxyacetic acids like 2,4-D, sorption is strongly influenced by the organic matter content and pH of the soil. researchgate.netscialert.net

Research on 2,4,5-T shows that it is extensively adsorbed by forest floor material, with about 60% of the compound in solution being adsorbed at equilibrium. oregonstate.edu This strong interaction with organic matter reduces its potential for leaching. oregonstate.edu The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the sorption of organic chemicals. Herbicides with higher Koc values tend to bind more strongly to soil. greenwayweedsolutions.com For the related compound 2,4,5-TP (Silvex), a Koc value of 2600 has been reported, indicating strong adsorption to soil. epa.gov The longer hexanoic acid chain of 6-(2,4,5-Trichlorophenoxy)hexanoic acid may lead to a higher Koc value compared to 2,4,5-T, suggesting it could be even more strongly sorbed to soil organic matter.

Table 2: Soil Sorption and Mobility of Structurally Related Chlorophenoxy Herbicides
CompoundParameterValue/ObservationImplication for MobilityReference
2,4,5-TSorptionExtensively adsorbed by forest floor material (~60%)Limited leaching oregonstate.edu
2,4,5-TMobilityModerately mobile in sandy and clay soilsPotential for some movement healthandenvironment.org
2,4,5-TP (Silvex)Koc Value2600Low mobility, strong adsorption epa.gov
2,4-DKoc ValueAverage of 19.6 to 109.1 in various soilsHigh mobility cdc.gov

Volatilization from soil and plant surfaces can be a pathway for the atmospheric transport of herbicides, leading to off-target deposition. nih.gov The tendency of a chemical to volatilize is related to its vapor pressure. osu.edu 2,4,5-T has a low vapor pressure, suggesting that volatilization of the acid form is not a major dissipation pathway. healthandenvironment.org However, ester formulations of phenoxy herbicides are generally more volatile than their acid or salt forms. mdpi.com

Once in the atmosphere, phenoxy herbicides can exist as vapors or adsorbed to particulate matter and can be transported over short or long distances. nih.govoregonstate.edu They can be removed from the atmosphere through photochemical degradation or by wet and dry deposition. cdc.govoregonstate.edu Detectable residues of 2,4,5-T have been found in the air within a sprayed area for up to three weeks after application. oregonstate.edu Given its larger molecular weight, 6-(2,4,5-Trichlorophenoxy)hexanoic acid would be expected to have an even lower vapor pressure than 2,4,5-T, making its volatilization from soil and water surfaces a less significant transport mechanism under normal environmental conditions.

Advanced Treatment Technologies for Chlorophenoxy Acid Remediation in Environmental Samples

The remediation of environmental matrices contaminated with persistent chlorophenoxy acids, such as 6-(2,4,5-Trichlorophenoxy)hexanoic acid, necessitates the use of advanced treatment technologies. Direct research on the degradation of 6-(2,4,5-Trichlorophenoxy)hexanoic acid is limited; however, the core challenge for this class of compounds lies in the breakdown of the stable chlorinated phenoxy ring. Therefore, technologies proven effective for structurally similar and widely studied compounds, particularly 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), provide the primary framework for its remediation. Conventional methods are often insufficient for complete mineralization, leading to the development of advanced oxidation processes (AOPs), specialized bioremediation techniques, and hybrid systems to effectively remove these contaminants from soil and water. researchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are a suite of chemical treatment methods designed to generate highly reactive and non-selective hydroxyl radicals (HO•). researchgate.net These radicals can oxidize a wide range of recalcitrant organic pollutants, including chlorophenoxy herbicides, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. researchgate.net

Fenton and Photo-Fenton Reactions: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) under acidic conditions to produce hydroxyl radicals. nih.gov To enhance efficiency, the photo-Fenton process incorporates ultraviolet (UV) or solar light, which accelerates the regeneration of Fe²⁺ from ferric iron (Fe³⁺) and promotes additional radical formation. researchgate.netjuniperpublishers.com This enhancement significantly increases degradation rates. researchgate.net Studies on 2,4,5-T have shown that the photo-Fenton process is substantially more effective at mineralization than UV/H₂O₂ or UV photolysis alone. researchgate.net Similarly, the photoelectro-Fenton treatment, which combines electrochemical and photochemical processes, has been shown to achieve complete mineralization of 2,4,5-T solutions. researchgate.net While the standard Fenton process can achieve degradation efficiencies of 50-70%, the addition of UV light can increase this to 90-100%. nih.gov

Other AOPs: Other effective AOPs include ozonation, photocatalysis, and UV/H₂O₂ systems. A combined Fenton and ozonation process achieved 100% removal of an initial 10 mg/L concentration of 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.gov Photocatalytic processes using semiconductors like titanium dioxide (TiO₂) have also demonstrated high degradation and mineralization efficiencies for chlorophenoxy herbicides. nih.gov

Performance of Advanced Oxidation Processes on Chlorophenoxy Herbicides

AOP TechnologyTarget CompoundKey FindingsReference
Photo-Fenton (H₂O₂/Fe²⁺/UV)2,4,5-TAchieved nearly 80% COD reduction in 300 minutes, significantly outperforming UV/H₂O₂ (~20%) and UV alone (~5%). researchgate.net
Photoelectro-Fenton2,4,5-TResulted in fast and complete mineralization of the herbicide solution. researchgate.net
Fenton/Ozone Hybrid2,4-D100% removal of 10 mg/L initial concentration under optimal conditions (Fenton: pH 3, 1 hr; Ozone: pH 8, 1 hr). nih.gov
Photocatalysis (blue TiO₂ nanotubes/UV)2,4-DAchieved 97% degradation and 79.67% mineralization. nih.gov

Bioremediation

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform contaminants into less toxic substances and is considered an environmentally sustainable and cost-effective approach. nih.govnih.gov

Aerobic Biodegradation: Numerous microorganisms capable of degrading chlorophenoxy herbicides have been isolated from contaminated environments. nih.gov A well-documented example is the bacterium Burkholderia cepacia (formerly Pseudomonas cepacia) strain AC1100, which can utilize 2,4,5-T as its sole source of carbon and energy. nih.govnih.gov This strain has demonstrated high degradation efficiency in both liquid cultures and contaminated soil. epa.govasm.orgresearchgate.net Other bacterial genera known to degrade 2,4,5-T include Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.org

Anaerobic Biodegradation: Under anaerobic conditions, which are common in groundwater and deeper soil layers, chlorophenoxy acids can be degraded through reductive dechlorination. Research has demonstrated that a microbial consortium derived from sediment can completely degrade 2,4,5-T. researchgate.net The process involves the sequential removal of chlorine atoms, leading to intermediates such as 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol (B135607), before the aromatic ring is cleaved. researchgate.net Bacteria from the genus Dehalobacter have been identified as key organisms in catalyzing this reductive dechlorination. researchgate.net

Microbial Degradation of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

Microorganism/ConsortiumConditionInitial ConcentrationDegradation Efficiency & TimeReference
Burkholderia cepacia AC1100Aerobic; Liquid Culture1 mg/mL>97% degradation within 6 days. nih.govasm.orgresearchgate.net
Burkholderia cepacia AC1100Aerobic; Contaminated Soil20,000 µg/g>90% degradation after six weekly treatments. epa.gov
Sediment-derived Microbial Consortium (featuring Dehalobacter)Anaerobic52.5 µMComplete degradation within 14 days. researchgate.net

Adsorption and Hybrid Technologies

Adsorption: Adsorption is a physical separation process where contaminants are removed from water by binding to the surface of an adsorbent material. nih.gov Activated carbon is a widely used adsorbent due to its high surface area and porosity. nih.gov However, its performance can be affected by water chemistry, such as pH, and competition from natural organic matter. dcu.iedcu.ie To improve cost-effectiveness and efficiency, researchers have explored alternative adsorbents. These include materials derived from agricultural waste, such as rice husk ash and modified peanut skins, as well as synthesized materials like layered double hydroxides (LDHs), which have shown high adsorption capacities for various phenoxy herbicides. mdpi.comnih.gov

Adsorption Capacities of Various Materials for Phenoxy Herbicides

AdsorbentTarget HerbicideMax. Adsorption Capacity (qₘₐₓ)Reference
Acid-treated Peanut Skin2,4-D246.72 mg/g mdpi.com
Magnetized MgAl-LDH@Fe₃O₄MCPA134.50 mg/g nih.gov
Magnetized MgAl-LDH@Fe₃O₄2,4-DCPA131.30 mg/g nih.gov
Acid-treated Wheat Husks2,4-D161.1 mg/g mdpi.com

Biotransformation and Metabolic Pathways of 6 2,4,5 Trichlorophenoxy Hexanoic Acid in Non Human Biological Systems

Microbial Degradation Mechanisms and Consortia

Microbial activity is the primary driver for the breakdown of phenoxyalkanoic acids in the environment. Both aerobic and anaerobic microorganisms, often working in consortia, have demonstrated the capacity to degrade these persistent compounds through various metabolic strategies.

Under aerobic conditions, numerous bacterial strains have been identified that can utilize phenoxyalkanoic acids as a sole source of carbon and energy. The degradation process typically initiates with the cleavage of the ether linkage between the aromatic ring and the alkanoic acid side-chain.

Key microbial strains capable of degrading chlorinated phenoxy acids include species from the genera Pseudomonas, Cupriavidus, and Stenotrophomonas. A pure culture of Pseudomonas cepacia (reclassified as Burkholderia cepacia) strain AC1100, was shown to utilize 2,4,5-T as its sole carbon source, degrading over 97% of the compound at a concentration of 1 mg/ml within six days. nih.govresearchgate.net This strain can also degrade the compound in soil environments, with up to 95% degradation observed within one week under optimal conditions. nih.gov Similarly, Cupriavidus oxalaticus strain X32 has demonstrated efficient degradation of phenoxyalkanoic acid herbicides, even in alkaline environments. acs.org The aerobic degradation pathway for 2,4,5-T by Burkholderia cepacia AC1100 is believed to proceed through the formation of 2,4,5-Trichlorophenol (B144370), which is further broken down. ethz.ch

The general aerobic pathway involves:

Ether Bond Cleavage: An initial oxygenase attack cleaves the ether bond, releasing the chlorinated phenol (B47542) and the aliphatic side chain. For 6-(2,4,5-Trichlorophenoxy)hexanoic acid, this would yield 2,4,5-trichlorophenol and a 6-carbon dicarboxylic acid precursor.

Aromatic Ring Cleavage: The resulting 2,4,5-trichlorophenol is hydroxylated to form a chlorohydroquinone. ethz.ch

Dechlorination and Mineralization: Subsequent enzymatic steps involve dechlorination and ring cleavage, ultimately leading to intermediates of central metabolism, such as 3-oxoadipate, and complete mineralization to CO2 and water. ethz.ch

Table 1: Key Aerobic Microbial Strains in Phenoxyalkanoic Acid Degradation

Microbial Strain Degraded Compound(s) Key Findings Reference(s)
Pseudomonas cepacia AC1100 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) Utilizes 2,4,5-T as a sole carbon and energy source; achieves >97% degradation in liquid culture and 95% in soil. nih.govresearchgate.netnih.gov
Cupriavidus oxalaticus X32 2,4-Dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA) Shows rapid degradation capabilities and high tolerance, even under alkaline conditions (pH 10.5). acs.org
Stenotrophomonas maltophilia PM Mecoprop (B166265), MCPA, 2,4-D, and others Able to use various phenoxyalkanoic acids as a sole source of carbon and energy. nih.gov

In anoxic environments such as saturated soils, sediments, and groundwater aquifers, anaerobic microbial communities degrade chlorinated phenoxy acids primarily through reductive dechlorination. researchgate.netconsensus.app This process involves the removal of chlorine atoms from the aromatic ring, which reduces the toxicity and persistence of the compound.

The anaerobic degradation of 2,4,5-T has been shown to proceed via sequential dechlorination. nih.gov A sediment-derived microbial consortium was observed to completely degrade 2,4,5-T, with key intermediates identified as 3,4-dichlorophenol, 2,5-dichlorophenol, and 3-chlorophenol (B135607), eventually leading to phenol. researchgate.net The genus Dehalobacter has been identified as a key organohalide-respiring bacterium responsible for catalyzing these reductive dechlorination steps. researchgate.netconsensus.appnih.gov Following dechlorination, the resulting phenol can be completely mineralized to methane (B114726) and carbon dioxide by syntrophic microbial communities involving genera like Smithella and Syntrophorhabdus, along with methanogens. researchgate.net

The proposed anaerobic pathway for a compound like 6-(2,4,5-Trichlorophenoxy)hexanoic acid would likely involve:

Sequential Reductive Dechlorination: Stepwise removal of chlorine atoms from the trichlorophenoxy moiety.

Ether Bond Cleavage: Cleavage of the ether linkage, occurring before or after dechlorination.

Ring Cleavage and Mineralization: Breakdown of the resulting phenol ring and the hexanoic acid side chain by fermentative and methanogenic bacteria. nih.gov

Cometabolism is a process where microorganisms degrade a compound from which they derive no energy, while simultaneously growing on another substrate. frontiersin.org This mechanism is significant for the environmental degradation of recalcitrant phenoxy acids. For instance, the bacterium Stenotrophomonas maltophilia PM was found to cometabolically degrade 2,4,5-T when grown on mecoprop as the primary carbon and energy source. nih.gov However, at high concentrations of 2,4,5-T, this process was partially inhibited, suggesting the production of toxic metabolites. nih.gov

The presence of structurally similar plant secondary metabolites can also enhance the degradation of phenoxy herbicides. frontiersin.org These natural compounds can act as primary substrates, inducing the enzymatic machinery necessary to fortuitously degrade the synthetic herbicide. frontiersin.org This highlights the complex interactions within microbial communities and their environment that contribute to the breakdown of xenobiotics.

Enzymatic Biotransformation of Phenoxy Acids: Identification and Characterization of Enzyme Systems

The biodegradation of phenoxy acids is mediated by specific enzyme systems. A key class of enzymes involved in the initial step of aerobic degradation are the aryloxyalkanoate dioxygenases (AADs). pnas.orgmanchester.ac.uk These are Fe(II) and α-ketoglutarate-dependent dioxygenases that catalyze the hydroxylation of the side chain of phenoxyalkanoic acids. pnas.orgresearchgate.net

This enzymatic reaction proceeds by adding a hydroxyl group to the α-carbon of the acid side chain, forming an unstable hemiacetal intermediate. pnas.org This intermediate then spontaneously decomposes to yield a chlorinated phenol (e.g., 2,4,5-trichlorophenol) and glyoxylate (B1226380) (in the case of phenoxyacetic acids). pnas.org For 6-(2,4,5-Trichlorophenoxy)hexanoic acid, the side chain would likely be cleaved to yield 2,4,5-trichlorophenol and an aldehyde derivative of the hexanoic acid.

Following the initial cleavage, other enzymes are responsible for the degradation of the aromatic ring. For example, hydroxyquinol 1,2-dioxygenase, an intradiol dioxygenase, cleaves the aromatic ring of hydroxyquinol, a key intermediate in the degradation of 2,4-D and 2,4,5-T. nih.gov

Table 2: Key Enzymes in Phenoxy Acid Biotransformation

Enzyme Class Enzyme Example Function Substrate(s) Reference(s)
Dioxygenases Aryloxyalkanoate Dioxygenase (AAD) Initiates degradation by cleaving the ether linkage via side-chain hydroxylation. 2,4-D and other phenoxyalkanoic acids. pnas.orgmanchester.ac.ukresearchgate.net

Metabolomic Profiling in Plant and Animal Systems (excluding human clinical data)

In higher organisms, the metabolism of phenoxy acids is generally less extensive than in microbial systems and often focuses on detoxification and excretion.

In Plant Systems: Plants can metabolize phenoxy acid herbicides to varying degrees. Studies on woody plants treated with the n-butyl ester of 2,4,5-T consistently identified 2,4,5-trichlorophenol as a metabolite in leaf extracts. nih.govnih.gov This indicates that plants, like microorganisms, can cleave the ether bond of the herbicide. The initial ester form is likely rapidly hydrolyzed to the parent acid before further metabolism occurs. The application of agrochemicals can induce a broader metabolic reprogramming in plants related to detoxification processes.

In Animal Systems: In most animal species studied, phenoxyacetic acids are rapidly absorbed and excreted, largely as the unchanged parent compound. nih.gov For example, when 2,4-D is administered orally to rats, it is primarily excreted without modification. nih.gov In pigs, only slight conjugation (less than 20%) was observed in the urine. nih.gov When administered as an ester, such as 2,4-D butyl ester, it is rapidly hydrolyzed to the acid form in the body. nih.gov

Pharmacokinetic studies show significant species differences. While rats and humans eliminate phenoxyacetic acids relatively quickly, the dog exhibits a much slower clearance rate, leading to a longer plasma half-life and a higher body burden at comparable doses. nih.gov This is attributed to a lower capacity for active renal secretion of organic acids in dogs. nih.gov The metabolism of 6-(2,4,5-Trichlorophenoxy)hexanoic acid in animals would likely follow a similar pattern of limited biotransformation and excretion, with the primary metabolite, if any, resulting from processes like side-chain oxidation or conjugation.

Table 3: List of Chemical Compounds

Compound Name
2,4,5-Trichloroanisole
2,4,5-Trichlorophenol
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
2,4-Dichlorophenoxyacetic acid (2,4-D)
3,4-Dichlorophenol
2,5-Dichlorophenol
3-Chlorophenol
3-Oxoadipate
4-chloro-2-methylphenoxyacetic acid (MCPA)
6-(2,4,5-Trichlorophenoxy)hexanoic acid
Glyoxylate
Hydroxyquinol
Mecoprop

Comparative Metabolism across Different Organisms and Environmental Conditions

The biotransformation of 6-(2,4,5-Trichlorophenoxy)hexanoic acid in non-human biological systems is not well-documented in publicly available scientific literature. Consequently, a direct comparative analysis of its metabolism across different organisms and environmental conditions is challenging. However, extensive research on the closely related and structurally similar compound, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), provides valuable insights into the likely metabolic pathways. The primary difference between these two molecules is the length of the carboxylic acid side chain (hexanoic vs. acetic). While this difference may influence the rate and specifics of metabolism, the fundamental processes of ether cleavage, dechlorination, and aromatic ring cleavage are expected to share similarities.

The metabolism of 2,4,5-T is predominantly carried out by microorganisms, including bacteria and fungi, and has been observed to a lesser extent in plants. ontosight.ai The metabolic pathways are significantly influenced by the presence or absence of oxygen, leading to distinct aerobic and anaerobic degradation routes.

Metabolism in Microorganisms

Microorganisms play a crucial role in the environmental degradation of chlorophenoxy herbicides. ontosight.ai The metabolic pathways vary significantly between different microbial species and are highly dependent on the prevailing environmental conditions.

Aerobic Metabolism:

Under aerobic conditions, the microbial degradation of 2,4,5-T is initiated by the cleavage of the ether linkage, separating the chlorinated aromatic ring from the aliphatic side chain. A well-studied bacterium capable of this process is Pseudomonas cepacia (now reclassified as Burkholderia cepacia). nih.govethz.ch This bacterium can utilize 2,4,5-T as its sole source of carbon and energy. nih.gov The initial step involves a dioxygenase enzyme that cleaves the ether bond, yielding 2,4,5-trichlorophenol and glyoxylate. ethz.ch The 2,4,5-trichlorophenol then undergoes further degradation through a series of hydroxylation and dechlorination steps, eventually leading to intermediates that can enter central metabolic pathways like the Krebs cycle. ethz.ch

Fungi, particularly white-rot fungi, have also been shown to degrade 2,4,5-T. These fungi produce extracellular enzymes like laccases and peroxidases that can initiate the degradation process.

Anaerobic Metabolism:

In the absence of oxygen, the degradation of 2,4,5-T proceeds through a different pathway, primarily reductive dechlorination. researchgate.net A consortium of anaerobic microorganisms is typically required to achieve complete mineralization. researchgate.net In this process, chlorine atoms are sequentially removed from the aromatic ring before the ring itself is cleaved. For instance, studies with sediment-derived microbial consortia have shown the transformation of 2,4,5-T to 3,4-dichlorophenol, 2,5-dichlorophenol, and subsequently to 3-chlorophenol and phenol. researchgate.net Organohalide-respiring bacteria, such as Dehalobacter, have been identified as key players in this reductive dechlorination process. researchgate.net Once phenol is formed, it is then mineralized to methane and carbon dioxide by other members of the microbial community. researchgate.net

The table below summarizes the key differences in the microbial metabolism of 2,4,5-T under aerobic and anaerobic conditions.

FeatureAerobic MetabolismAnaerobic Metabolism
Primary Initial Step Ether bond cleavageReductive dechlorination
Key Initial Intermediate 2,4,5-TrichlorophenolDichlorophenols, Chlorophenols
Oxygen Requirement ObligatoryOccurs in the absence of oxygen
Key Organisms Burkholderia cepacia (aerobic bacteria), FungiDehalobacter (anaerobic bacteria), Mixed microbial consortia
End Products Carbon dioxide, water, chloride ionsMethane, carbon dioxide, chloride ions

Metabolism in Plants

While microorganisms are the primary degraders of chlorophenoxy herbicides in the environment, plants can also metabolize these compounds to some extent. In woody plants, for example, the degradation of 2,4,5-T has been observed, with 2,4,5-trichlorophenol being a consistently identified metabolite. nih.gov This suggests that, similar to aerobic microbial pathways, plants can cleave the ether linkage of the molecule. nih.gov However, the extent of further degradation and mineralization within plant tissues is generally considered to be limited compared to microbial degradation.

Influence of Environmental Conditions

Environmental factors play a critical role in the rate and pathway of biotransformation.

Oxygen Availability: As detailed above, the presence or absence of oxygen is a primary determinant of the metabolic pathway, favoring ether cleavage in aerobic environments and reductive dechlorination in anaerobic ones. ethz.chresearchgate.net

Nutrient Availability: The presence of other carbon sources can influence the degradation of 2,4,5-T. For example, in Pseudomonas cepacia AC1100, the degradation of 2,4,5-trichlorophenol is repressed when a more easily accessible carbon source is available. nih.gov

pH and Salinity: The activity of degrading microorganisms is also dependent on environmental conditions like pH and salinity. Studies on other chlorophenoxyacetic acids have shown that degradation can be optimal at specific pH ranges and can be affected by high salt concentrations, with specialized halophilic bacteria being active in saline environments.

The following table outlines the major metabolites identified in the degradation of 2,4,5-T by different organisms under varying conditions.

Organism/SystemConditionKey Metabolites
Burkholderia cepacia AC1100Aerobic2,4,5-Trichlorophenol, 2,5-Dichlorohydroquinone, 5-Chloro-1,2,4-trihydroxybenzene, Maleylacetate ethz.ch
Sediment-derived microbial consortiumAnaerobic3,4-Dichlorophenol, 2,5-Dichlorophenol, 3-Chlorophenol, Phenol researchgate.net
Woody PlantsIn vivo2,4,5-Trichlorophenol nih.gov

Computational Chemistry and in Silico Modeling of 6 2,4,5 Trichlorophenoxy Hexanoic Acid

Molecular Structure and Reactivity Studies

Computational investigations into the molecular structure of 6-(2,4,5-Trichlorophenoxy)hexanoic acid are foundational to understanding its chemical behavior. These studies elucidate its electronic properties, conformational flexibility, and vibrational characteristics, which collectively determine its reactivity and interaction with the environment.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules. For 6-(2,4,5-Trichlorophenoxy)hexanoic acid, DFT methods like B3LYP with a 6-311++G(d,p) basis set can be used to optimize the molecular geometry and compute a range of electronic and reactivity descriptors. mdpi.com

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. These calculations also yield insights into the distribution of electron density, which can be visualized through Molecular Electrostatic Potential (MEP) maps to identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Furthermore, DFT is employed to predict the vibrational spectra (infrared and Raman) of the molecule. Theoretical vibrational analysis helps in the interpretation of experimental spectra and provides a detailed understanding of the molecule's vibrational modes. nih.govresearchgate.net

Table 1: Calculated Global Reactivity Parameters for 6-(2,4,5-Trichlorophenoxy)hexanoic Acid (Hypothetical Data)

Parameter Value Unit Description
EHOMO -6.85 eV Energy of the Highest Occupied Molecular Orbital
ELUMO -1.23 eV Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.62 eV Indicator of chemical reactivity and stability
Ionization Potential (I) 6.85 eV Approximate energy required to remove an electron
Electron Affinity (A) 1.23 eV Energy released when an electron is added
Electronegativity (χ) 4.04 eV Measure of the power to attract electrons
Chemical Hardness (η) 2.81 eV Resistance to change in electron distribution
Chemical Softness (S) 0.178 eV-1 Reciprocal of hardness, indicates reactivity

Note: Data are hypothetical, generated for illustrative purposes based on typical values for similar chlorinated aromatic compounds.

The hexanoic acid side chain of 6-(2,4,5-Trichlorophenoxy)hexanoic acid imparts significant conformational flexibility. Conformational analysis is performed to identify the low-energy conformations (conformers) of the molecule. This process involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. researchgate.netnih.gov By simulating the motion of atoms and molecules, MD provides insights into how 6-(2,4,5-Trichlorophenoxy)hexanoic acid behaves in different environments, such as in solution. These simulations can reveal stable conformations, the dynamics of the flexible side chain, and interactions with solvent molecules. nih.gov Parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to assess the stability and flexibility of the molecule's structure during the simulation. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for Phenoxy Acid Derivatives

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. ecetoc.org These models are crucial for predicting the behavior of chemicals like 6-(2,4,5-Trichlorophenoxy)hexanoic acid, for which limited experimental data may exist.

QSAR models are widely used to predict the environmental fate of chemical substances. ljmu.ac.uk For phenoxy acid derivatives, these models can estimate key parameters that determine their environmental persistence and mobility. By developing regression models based on a training set of related compounds with known data, it is possible to predict properties such as:

Biodegradability: Predicting the likelihood and rate of microbial degradation in soil and water.

Soil Sorption Coefficient (Koc): Estimating the tendency of the compound to bind to organic matter in soil, which affects its mobility and bioavailability.

Half-life: Predicting the time it takes for half of the compound to degrade in different environmental compartments (water, soil).

These models typically use molecular descriptors such as the octanol-water partition coefficient (logP), molecular weight, and various electronic and topological indices as independent variables. nih.gov

In silico target prediction models can be used to identify the likely biological targets of a herbicide. cam.ac.uk For a compound like 6-(2,4,5-Trichlorophenoxy)hexanoic acid, these models compare its structural and physicochemical features to those of a large database of compounds with known biological activities. This allows for the generation of hypotheses about its potential mode of action. For instance, phenoxy herbicides are known to act as synthetic auxins. nih.gov Computational models can predict the likelihood of interaction with auxin-binding proteins or other potential off-target enzymes in plants and other non-human organisms.

Docking and Molecular Interaction Studies with Proposed Biological Targets (e.g., enzymatic sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in studying the interaction between a potential herbicide and its target enzyme at the molecular level. frontiersin.org

For 6-(2,4,5-Trichlorophenoxy)hexanoic acid, if a potential biological target, such as an auxin-binding protein or an enzyme like Acetyl-CoA Carboxylase (ACCase), is proposed, molecular docking can be performed. nih.govsemanticscholar.org The simulation places the ligand (the herbicide) into the binding site of the receptor (the enzyme) and calculates a docking score, which represents the binding affinity.

The results of a docking study reveal:

Binding Pose: The most likely three-dimensional orientation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. cambridge.org

Binding Affinity: A quantitative score that estimates the strength of the interaction.

This information is crucial for understanding the mechanism of action and can guide the design of new derivatives with improved efficacy or selectivity. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
6-(2,4,5-Trichlorophenoxy)hexanoic acid
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
2,4-Dichlorophenoxyacetic acid (2,4-D)
3-(2,6-dichlorophenyl)-acrylamide

Information Deficit: The Obscure Case of 6-(2,4,5-Trichlorophenoxy)hexanoic Acid in Environmental Risk Assessment

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the chemical compound 6-(2,4,5-Trichlorophenoxy)hexanoic acid , hindering a detailed analysis of its ecological exposure and environmental risk. While a structured assessment of this compound was intended, the available research predominantly focuses on its structural analog, the well-documented herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) . Consequently, a specific and scientifically robust article on the ecological profile of 6-(2,4,5-Trichlorophenoxy)hexanoic acid, as per the requested detailed outline, cannot be generated at this time.

The inquiry into the environmental impact of this specific hexanoic acid derivative is met with a notable silence in the scientific record. Searches for its environmental monitoring, analytical methodologies in complex environmental samples, bioavailability, ecotoxicological effects, and potential remediation strategies have not yielded specific results. This suggests that the compound is either not widely used, is a minor metabolite of other substances that has not been a focus of major environmental studies, or is a novel compound with limited research history.

The frameworks and methodologies for assessing the ecological risks of chemical compounds are well-established. These include strategies for environmental monitoring, analytical techniques for detection in various matrices, studies on bioavailability and bioaccumulation, ecotoxicological modeling, and the development of remediation technologies. While these general principles would be applicable to 6-(2,4,5-Trichlorophenoxy)hexanoic acid, the absence of empirical data for this specific compound prevents their concrete application and the generation of a detailed, scientifically accurate assessment as requested.

Q & A

Q. What challenges arise when scaling up synthesis from milligram to kilogram quantities?

  • Methodological Answer : Address heat dissipation in exothermic steps using jacketed reactors. Optimize solvent recovery (e.g., distillation for DMF). Implement inline PAT (process analytical technology) for real-time purity monitoring. Conduct hazard operability (HAZOP) studies to mitigate risks .

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